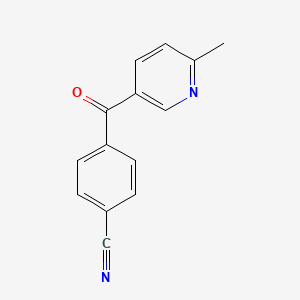

5-(4-Cyanobenzoyl)-2-methylpyridine

Description

Contextualization within Pyridine (B92270) and Nitrile Chemistry

The chemical behavior and synthetic potential of 5-(4-Cyanobenzoyl)-2-methylpyridine are best understood by examining its constituent functional groups: the pyridine ring and the nitrile group.

Pyridine Chemistry: Pyridine is a six-membered heterocyclic aromatic compound that is fundamental to organic chemistry. numberanalytics.com The presence of a nitrogen atom in the ring makes it a polar, weakly basic compound. fiveable.me This nitrogen atom can act as a nucleophile or a base, participating in a wide array of chemical reactions. youtube.comchemicalforums.com Pyridine and its derivatives are foundational scaffolds in numerous applications, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comyoutube.com The pyridine nucleus is a common feature in many essential biomolecules, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). fiveable.me

Nitrile Chemistry: Nitriles, or cyano compounds, are characterized by the −C≡N functional group. turito.com The carbon-nitrogen triple bond is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity makes nitriles exceptionally versatile intermediates in organic synthesis. numberanalytics.com They can be hydrolyzed to form amides and carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. fiveable.meebsco.com This synthetic flexibility underpins their importance in the creation of polymers, pharmaceuticals, and agricultural chemicals. numberanalytics.com

The compound this compound integrates these two moieties, creating a molecule with multiple reactive sites and the potential for diverse chemical transformations.

Significance of Substituted Pyridine Derivatives in Chemical Research

Substituted pyridine derivatives represent one of the most prevalent classes of heterocycles in chemical research and development. acs.org Their structural versatility and the ability to tune their electronic and steric properties through substitution make them indispensable in several scientific fields.

In medicinal chemistry, the pyridine scaffold is a key component in a vast number of therapeutic agents. researchgate.net Derivatives have been shown to possess a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net The specific substituents on the pyridine ring play a crucial role in modulating the biological efficacy and target affinity of these compounds. researchgate.net

Beyond pharmaceuticals, substituted pyridines are vital in materials science, where they are used to create dyes, conducting polymers, and luminescent materials. numberanalytics.comresearchgate.net In the field of catalysis, pyridine-based ligands are used to form complexes with transition metals, which are essential for processes such as hydroformylation and other catalytic reactions. youtube.com The development of new methods for synthesizing highly substituted pyridines is an active area of research, as it provides access to novel molecular architectures with unique properties. acs.orgscitechdaily.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-(6-methylpyridine-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-2-5-13(9-16-10)14(17)12-6-3-11(8-15)4-7-12/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTBJBVSGIYXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247002 | |

| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-13-3 | |

| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 5 4 Cyanobenzoyl 2 Methylpyridine

Strategic Design of Synthetic Routes

The construction of 5-(4-Cyanobenzoyl)-2-methylpyridine requires a careful selection of synthetic strategies that can control the regiochemistry of the substitution on the pyridine (B92270) ring. The inherent electronic properties of 2-methylpyridine (B31789)—with an electron-donating methyl group and the electron-withdrawing ring nitrogen—present a unique challenge for achieving selective C-5 functionalization.

Acylation of 2-Methylpyridine Derivatives with 4-Cyanobenzoyl Precursors

Direct Friedel-Crafts acylation of 2-methylpyridine is generally not a viable method. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the pyridine ring towards electrophilic substitution, making the reaction highly inefficient quora.comyoutube.com. Furthermore, if a reaction were to occur, it would likely favor other positions over the C-5 position.

A more effective strategy involves the acylation of a pre-metalated 2-methylpyridine derivative. This approach reverses the polarity of the pyridine ring, turning an electrophilic carbon into a nucleophilic one. The process typically involves:

Directed Metalation : A strong base, such as lithium diisopropylamide (LDA) or a lithiated tetramethylpiperidine, is used to deprotonate the pyridine ring youtube.com. The regioselectivity of this step is crucial for the synthesis of the desired C-5 isomer.

Acylation : The resulting organolithium or organomagnesium species is then treated with a 4-cyanobenzoyl precursor, most commonly 4-cyanobenzoyl chloride. This nucleophilic attack on the acyl chloride forms the desired ketone linkage.

This metalation-acylation sequence circumvents the issues associated with classical Friedel-Crafts conditions and provides a more direct route to the target compound.

Examination of Alternative Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forging the key carbon-carbon bond in this compound. These methods are renowned for their functional group tolerance and generally mild reaction conditions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. A plausible route for the target molecule would be the coupling of a 5-halo-2-methylpyridine (e.g., 5-bromo-2-methylpyridine) with (4-cyanophenyl)boronic acid. nih.govnih.gov This would form 5-(4-cyanophenyl)-2-methylpyridine, which would then require a subsequent oxidation step to introduce the carbonyl group, for instance, by oxidation of a benzylic position if the starting boronic acid derivative contained a methylene (B1212753) group. The Suzuki-Miyaura reaction is highly valued for its use of stable and relatively non-toxic boronic acids. nih.govmdpi.com

Negishi Coupling: The Negishi coupling reaction, which pairs an organozinc compound with an organohalide, is another excellent candidate. orgsyn.orgorgsyn.org This method is particularly noted for its high reactivity and functional group tolerance. orgsyn.orgnih.gov A highly convergent approach would be the direct coupling of a (2-methylpyridin-5-yl)zinc halide with 4-cyanobenzoyl chloride. This avoids the need for a post-coupling oxidation step. The pyridyl zinc reagent can be prepared from 5-halo-2-methylpyridine via transmetalation from an organolithium intermediate or by direct insertion of activated zinc. orgsyn.org

Other Coupling Reactions: While less direct for synthesizing a ketone, other coupling reactions could be employed in multi-step syntheses. The Heck reaction couples organohalides with alkenes, and the Sonogashira reaction joins them with terminal alkynes. wikipedia.orgscirp.org These could be used to construct a precursor that is later converted to the final benzoyl structure. For example, a Sonogashira coupling could introduce an ethynyl (B1212043) group, which is then hydrated to form the ketone.

| Coupling Reaction | Reactant A | Reactant B | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridine | (4-Cyanophenyl)boronic acid | Stable, non-toxic boron reagents; mild conditions. nih.govnih.gov | Requires post-coupling oxidation step to form the ketone. |

| Negishi | (2-Methylpyridin-5-yl)zinc chloride | 4-Cyanobenzoyl chloride | High reactivity and functional group tolerance; direct formation of ketone. orgsyn.orgorgsyn.org | Organozinc reagents are moisture-sensitive. |

| Heck | 5-Bromo-2-methylpyridine | 4-Vinylbenzonitrile | Forms a C-C double bond which could be oxidized. rsc.orgresearchgate.net | Indirect route requiring multiple steps. |

| Sonogashira | 5-Bromo-2-methylpyridine | 4-Ethynylbenzonitrile | Forms an alkyne, which can be hydrated to a ketone. scirp.orgwikipedia.org | Indirect route; hydration of alkyne can have regioselectivity issues. |

Influence of Reaction Parameters on Synthesis Efficiency and Regioselectivity

The success of any synthetic route is critically dependent on the careful control of reaction parameters. Optimization of solvent, stoichiometry, catalyst, temperature, and pressure is essential to maximize yield and ensure the desired regioselectivity.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the outcome of the synthesis. In Friedel-Crafts type reactions, solvent polarity can dictate the isomeric product distribution. For instance, reactions in non-polar solvents like carbon disulfide often favor the kinetic product, which is formed faster, whereas polar solvents like nitrobenzene (B124822) can facilitate the formation of the more stable thermodynamic product by allowing for equilibration. stackexchange.com While direct acylation is challenging, this principle is relevant for related electrophilic substitutions.

In palladium-catalyzed cross-coupling reactions, the solvent must solubilize the reactants and the catalyst complex. Common solvents include ethers like dioxane and tetrahydrofuran (B95107) (THF), or polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govscirp.orgresearchgate.net The use of ionic liquids has also been explored as they can act as both solvent and catalyst promoter, sometimes leading to enhanced reactivity and easier catalyst recycling. researchgate.net

Stoichiometry and Catalyst/Base Optimization

Stoichiometry: The precise ratio of reactants is crucial. In cross-coupling reactions, a slight excess of the organometallic reagent (e.g., boronic acid or organozinc) is often used to ensure complete consumption of the more valuable organohalide. nih.gov

Catalyst and Base: The efficiency of cross-coupling reactions is highly dependent on the palladium catalyst, its associated ligands, and the base used. The ligand stabilizes the palladium center and modulates its reactivity. The base is required to facilitate the catalytic cycle, particularly the transmetalation and reductive elimination steps. The optimal combination of catalyst, ligand, and base is highly specific to the substrates being coupled.

| Parameter | Examples | Function/Effect on Reaction |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | The active catalyst source. Choice affects catalyst activity and stability. nih.govnih.gov |

| Ligand | Triphenylphosphine (PPh₃), RuPhos, Xantphos | Stabilizes the Pd(0) species; influences oxidative addition and reductive elimination rates. Bulky, electron-rich phosphine (B1218219) ligands are often effective for challenging couplings. nih.govrsc.org |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Et₃N | Activates the organoboron species for transmetalation and neutralizes acid produced. The choice of base can significantly impact yield. nih.govresearchgate.net |

| Catalyst Loading | 0.5 - 5 mol% | Lower loading is economically and environmentally preferable, but higher loading may be needed for difficult substrates to achieve reasonable reaction times and yields. nih.gov |

Temperature and Pressure Control Strategies

Temperature is a critical parameter for controlling reaction rates and product selectivity. For many palladium-catalyzed couplings, reactions are run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. nih.gov However, higher temperatures can also lead to catalyst decomposition or undesired side reactions. Optimization is key to finding a balance. nih.gov Some modern, highly active catalyst systems can operate efficiently at room temperature. nih.gov

Most laboratory-scale syntheses of this type are conducted at atmospheric pressure. However, certain industrial processes or reactions involving gaseous reagents may be performed under elevated pressure. For example, some pyridine syntheses from simpler precursors utilize high-pressure autoclaves to achieve the necessary conditions. orgsyn.org For the specific acylation and coupling reactions discussed, pressure control is not typically a primary optimization parameter.

Role of Inert Atmosphere in Reaction Integrity

The synthesis of this compound, particularly through acylation reactions involving moisture-sensitive reagents like 4-cyanobenzoyl chloride, necessitates the use of an inert atmosphere. This involves displacing the air within the reaction apparatus with a dry, non-reactive gas, typically nitrogen or argon. researchgate.net The primary purpose of this measure is to ensure the integrity of the reaction by preventing undesirable side reactions caused by atmospheric components, namely water and oxygen. researchgate.net

Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction system will react with the 4-cyanobenzoyl chloride to form the corresponding 4-cyanobenzoic acid. This not only consumes the acylating agent, reducing the potential yield of the desired product, but also introduces an impurity that can complicate the purification process.

Detailed Investigation of Reaction Mechanisms

The formation of this compound is achieved through a Friedel-Crafts acylation reaction, a class of electrophilic aromatic substitution. This process is complex due to the electronic properties of the 2-methylpyridine ring.

The pyridine ring is an electron-deficient aromatic system. The highly electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. quimicaorganica.orgyoutube.com This deactivation is a significant hurdle in reactions like Friedel-Crafts acylation. youtube.com

Furthermore, the nitrogen atom directs incoming electrophiles primarily to the C-3 and C-5 positions. quimicaorganica.orgyoutube.com Attack at the C-2, C-4, or C-6 positions is disfavored because the resulting intermediates would have a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unstable. youtube.comyoutube.com

In the case of 2-methylpyridine, the methyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions (C-3, C-5, and C-6). The substitution to form this compound occurs at the C-5 position. This outcome is a result of the combined directing effects of the deactivating nitrogen atom (favoring C-3 and C-5) and the activating methyl group (favoring C-3 and C-5). The C-5 position is sterically less hindered than the C-3 position, making it a favorable site for the bulky benzoyl group to attack.

The Friedel-Crafts acylation reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com The mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the 4-cyanobenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized and serves as the active electrophile in the reaction. byjus.comsigmaaldrich.comlibretexts.org

Nucleophilic Attack: The π-electron system of the 2-methylpyridine ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. byjus.comyoutube.com This attack breaks the aromaticity of the pyridine ring and forms a tetrahedral intermediate known as a sigma complex or arenium ion. libretexts.orgyoutube.com

Deprotonation and Aromatization: A base, which can be the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom that formed the new bond with the acyl group. byjus.comyoutube.com This step restores the aromaticity of the pyridine ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. byjus.com

An important consideration in the acylation of pyridines is the interaction between the basic nitrogen atom and the Lewis acid catalyst. The nitrogen's lone pair can coordinate with the AlCl₃, which strongly deactivates the ring, making the reaction very difficult. quora.com To overcome this, either a large excess of the catalyst is required, or alternative synthetic strategies must be employed.

The key intermediates in the synthesis of this compound are the acylium ion and the sigma complex (arenium ion) .

Acylium Ion: The [4-cyanobenzoyl]⁺ cation is generated from the reaction of 4-cyanobenzoyl chloride and the Lewis acid catalyst. Its formation is a critical step as it provides a potent electrophile capable of reacting with the deactivated pyridine ring.

Sigma Complex: The stability of the sigma complex intermediate determines the regioselectivity of the substitution. As discussed previously, attack at the C-5 position of 2-methylpyridine leads to a more stable intermediate compared to attack at other positions. The transition state leading to this intermediate will have a lower energy barrier. Computational studies on related pyridine functionalization reactions support the idea that the transition state energy is a key factor in determining the reaction's outcome. nih.govacs.org The transition state for the formation of the C-5 substituted product avoids placing a destabilizing positive charge on the ring nitrogen, making it the favored pathway. youtube.com

| Intermediate/Transition State | Description | Role in Reaction |

| Acylium Ion | A resonance-stabilized cation with the formula [R-C=O]⁺. In this case, R is the 4-cyanophenyl group. | The primary electrophile that attacks the aromatic ring. |

| Sigma Complex (Arenium Ion) | A carbocation intermediate formed by the attack of the acylium ion on the pyridine ring, temporarily disrupting its aromaticity. | Its relative stability dictates the position of substitution on the pyridine ring. |

| Transition State | The highest energy point on the reaction coordinate between reactants and intermediates. | The energy of the transition state determines the rate of the reaction. The pathway with the lowest activation energy is favored. nih.gov |

Scalability and Process Intensification in Synthesis

The translation of a laboratory-scale synthesis to an industrial process requires consideration of scalability and efficiency. Process intensification aims to develop safer, more efficient, and more environmentally friendly manufacturing processes.

Continuous flow synthesis has emerged as a powerful technique for the production of substituted pyridines and other heterocyclic compounds, offering significant advantages over traditional batch processing. researchgate.netmdpi.commit.edunih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The product is then collected at the outlet.

The benefits of applying continuous flow technology to the synthesis of compounds like this compound include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous materials and exothermic reactions. mit.edunih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.

Reduced Reaction Times: Reactions that may take hours in a batch reactor can often be completed in minutes in a flow system due to the ability to operate at higher temperatures and pressures safely. mit.edunih.gov

Scalability: Increasing production is a matter of running the flow system for a longer duration, rather than using larger and more cumbersome reaction vessels.

The table below compares key parameters of batch versus continuous flow synthesis for the production of substituted pyridines.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Typically hours nih.gov | Often reduced to minutes mit.edunih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes nih.gov |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, allowing precise temperature control |

| Scalability | Difficult, requires larger equipment | Straightforward, by extending run time |

| Process Control | Less precise | High degree of control over parameters |

| Waste Generation | Can be significant due to work-up procedures | Often reduced, with potential for in-line purification nih.gov |

Comparative Analysis of Batch vs. Flow Processes for Yield and Purity

The synthesis of this compound, a significant building block in various chemical industries, is traditionally accomplished through batch processing. However, the emergence of continuous flow chemistry offers a promising alternative, with the potential for significant improvements in both yield and purity, alongside enhanced safety and scalability. This section provides a comparative analysis of these two synthetic methodologies.

Batch Synthesis:

The conventional batch synthesis of this compound typically involves the Friedel-Crafts acylation of 2-methylpyridine with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is generally carried out in a suitable solvent, like dichloromethane, over several hours.

Flow Synthesis:

A continuous flow process for the synthesis of this compound offers several theoretical and practical advantages over its batch counterpart. In a hypothetical flow setup, streams of 2-methylpyridine and 4-cyanobenzoyl chloride in a suitable solvent would be continuously pumped and mixed before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and a more uniform reaction environment.

This enhanced control minimizes the formation of impurities that can arise from temperature gradients in a large batch reactor. The improved heat and mass transfer in a microreactor or packed-bed reactor can lead to faster reaction times and higher conversions. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a continuous separation of the desired product from the reaction stream, which can significantly improve the final purity and reduce the need for extensive downstream processing. The inherent safety of handling smaller volumes of reactants at any given time in a continuous flow system is another significant benefit.

Comparative Data:

The following table provides a comparative overview of typical parameters for the synthesis of this compound via batch and a projected flow process. The data for the flow process is based on the expected improvements derived from the principles of continuous flow chemistry.

| Parameter | Batch Process | Projected Flow Process |

| Yield | 75-85% | >90% |

| Purity | 95-98% (after purification) | >99% (with in-line purification) |

| Reaction Time | 4-12 hours | 15-60 minutes (residence time) |

| Process Control | Limited (potential for hot spots) | Precise (uniform temperature) |

| Safety | Handling of large volumes of hazardous materials | Smaller volumes at any given time, enclosed system |

| Scalability | Requires larger reactors | Scaling-out by running multiple systems in parallel |

Detailed Research Findings:

While specific studies directly comparing batch and flow synthesis for this compound are not extensively documented, research on related acylation reactions and the general application of flow chemistry supports the projected advantages. For instance, studies on other Friedel-Crafts acylations in flow reactors have demonstrated significant rate enhancements and improved selectivities compared to batch methods. The ability to operate at higher temperatures and pressures in a controlled manner within a flow system can accelerate the reaction and push the equilibrium towards the desired product, thereby increasing the yield.

Comprehensive Chemical Transformations and Strategic Derivatization of 5 4 Cyanobenzoyl 2 Methylpyridine

Oxidative and Reductive Manipulations of Functional Groups

The presence of multiple reactive sites allows for a range of oxidative and reductive transformations, enabling the targeted modification of the molecule's electronic and steric properties.

The pyridine (B92270) nitrogen, with its lone pair of electrons, is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The electron-withdrawing nature of the benzoyl group at the 5-position is expected to decrease the electron density on the nitrogen, potentially requiring stronger oxidizing agents or harsher reaction conditions compared to unsubstituted pyridine.

The methyl group at the 2-position represents another site for oxidation. Depending on the reaction conditions and the oxidizing agent employed, the methyl group can be converted to a hydroxymethyl, formyl, or carboxylic acid group. For instance, selective oxidation to the aldehyde (2,5-diformylpyridine derivative) could be achieved using reagents like selenium dioxide or through controlled catalytic aerobic oxidation. Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate or chromic acid. These transformations provide valuable synthetic handles for further molecular elaboration.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 5-(4-Cyanobenzoyl)-2-methylpyridine | Peroxy acid (e.g., m-CPBA) | This compound N-oxide | N-oxidation |

| This compound | Selenium dioxide (SeO2) | 5-(4-Cyanobenzoyl)-2-formylpyridine | Methyl group oxidation |

| This compound | Potassium permanganate (KMnO4) | 5-(4-Cyanobenzoyl)picolinic acid | Methyl group oxidation |

The carbonyl and cyano groups are both amenable to reduction, offering pathways to diverse molecular architectures. The choice of reducing agent is critical for achieving selectivity.

The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation introduces a new stereocenter, and chiral reducing agents could potentially be employed for asymmetric synthesis. Complete reduction of the carbonyl group to a methylene (B1212753) bridge can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reduction, yielding 5-(4-cyanobenzyl)-2-methylpyridine.

The cyano group can be selectively reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride or through catalytic hydrogenation. This introduces a basic center and a versatile functional group for further derivatization, such as amide or sulfonamide formation. It is also possible to partially reduce the cyano group to an aldehyde, though this often requires careful control of reaction conditions. Chemoselective reduction of a cyano group in the presence of a carbonyl can be challenging, but certain reagents like diisobutylaluminium hydride (DIBAL-H) have shown promise in such transformations. researchgate.net

| Functional Group | Reagent(s) | Product Functional Group |

| Carbonyl | Sodium borohydride (NaBH4) | Secondary alcohol |

| Carbonyl | Wolff-Kishner (H2NNH2, KOH) | Methylene |

| Cyano | Lithium aluminum hydride (LiAlH4) | Primary amine |

| Cyano | Catalytic Hydrogenation (e.g., H2/Pd-C) | Primary amine |

Beyond simple oxidation and reduction, the functional groups of this compound can undergo a variety of interconversions. The cyano group, for instance, can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This provides a route to analogues with different electronic and hydrogen-bonding properties.

The carbonyl group can serve as a precursor for the formation of imines or oximes through condensation with primary amines or hydroxylamine. These derivatives can exhibit distinct biological activities or serve as intermediates for further transformations.

The strategic combination of these reactions allows for a high degree of molecular diversity starting from a single scaffold. For example, oxidation of the methyl group followed by reduction of the carbonyl and cyano groups would lead to a highly functionalized pyridine derivative with alcohol, aminomethyl, and carboxylic acid (or its precursor) moieties.

Substitution Reactions on the Pyridine and Benzoyl Rings

The aromatic rings of this compound are key platforms for introducing additional substituents, thereby modulating the molecule's properties.

The pyridine ring in this compound is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing 4-cyanobenzoyl group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen (C2, C4, and C6). The presence of the strongly electron-withdrawing 4-cyanobenzoyl group at the C5 position further influences the reactivity of the ring.

For nucleophilic attack to occur, a suitable leaving group is typically required on the ring. While the parent molecule does not possess a classic leaving group, derivatives where a halogen is installed at the C2, C4, or C6 positions would be highly activated towards SNAr. The reaction proceeds through a Meisenheimer complex, an anionic intermediate whose stability is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. Careful selection of the nucleophile and reaction conditions can allow for regioselective substitution. rsc.org

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iqlibretexts.org This deactivation is further amplified by the presence of the 4-cyanobenzoyl group. Under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, forming a pyridinium ion, which is even more deactivated. uomustansiriyah.edu.iq

When electrophilic substitution does occur on pyridine, it typically directs to the C3 position. uomustansiriyah.edu.iqlibretexts.org Therefore, in this compound, the remaining unsubstituted positions on the pyridine ring (C3, C4, and C6) would be the likely, albeit challenging, sites for electrophilic attack. The benzoyl ring, being attached to an electron-withdrawing carbonyl group, is also deactivated towards electrophilic substitution. Any substitution on this ring would be directed to the meta positions relative to the carbonyl group.

| Ring | Reaction Type | Preferred Position(s) | Influencing Factors |

| Pyridine | Nucleophilic Aromatic Substitution (with leaving group) | C2, C4, C6 | Electron-withdrawing nitrogen and cyanobenzoyl group |

| Pyridine | Electrophilic Aromatic Substitution | C3 | Deactivating effect of nitrogen and cyanobenzoyl group |

| Benzoyl | Electrophilic Aromatic Substitution | Meta to carbonyl | Deactivating effect of the carbonyl group |

Regioselective Halogenation and Nitration Studies

Halogenation: Strategies for the regioselective halogenation of pyridines often require specialized reagents and conditions to overcome the electron-deficient nature of the ring. nih.govchemrxiv.org For a substrate like this compound, direct halogenation with elemental halogens may require high temperatures and strong acid catalysis. More controlled halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS) or by transforming the pyridine into a more reactive intermediate, such as a pyridine N-oxide, which can direct halogenation to specific positions. nih.gov A dearomatization-rearomatization strategy, involving the temporary transformation of the pyridine into a Zincke imine intermediate, has been shown to allow for highly regioselective halogenation of substituted pyridines under mild conditions. chemrxiv.org Given the directing effects of the substituents, bromination and chlorination would be predicted to occur at the C-3 position.

Nitration: The nitration of pyridine rings is notoriously challenging due to the basicity of the ring nitrogen, which complexes with acids, further deactivating the ring towards electrophilic attack. researchgate.net Traditional methods using mixed nitric and sulfuric acid often require severe conditions and result in low yields. For deactivated benzoylpyridines, alternative nitrating agents are often employed. Studies on deactivated aromatic systems, such as benzonitrile, have shown that the use of acyl nitrates in the presence of zeolite catalysts can significantly improve yields and influence regioselectivity, favoring the formation of para-isomers. cardiff.ac.uk For this compound, nitration is expected to be difficult but would most likely yield the 3-nitro derivative. A method involving the reaction of pyridine N-oxides with dinitrogen pentoxide has also been used to synthesize 3-nitropyridines via a wikipedia.orgnih.gov-sigmatropic rearrangement, which could be a potential route for this substrate after N-oxidation. researchgate.net

Table 1: Predicted Regioselective Reactions on this compound

| Reaction Type | Typical Reagents | Predicted Major Regioisomer | Rationale |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-5-(4-cyanobenzoyl)-2-methylpyridine | Ortho to activating -CH₃ group and meta to deactivating -COAr group. |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-(4-cyanobenzoyl)-2-methylpyridine | Ortho to activating -CH₃ group and meta to deactivating -COAr group. |

| Nitration | HNO₃/H₂SO₄ or N₂O₅ | 5-(4-Cyanobenzoyl)-2-methyl-3-nitropyridine | Strong directing influence of substituents overcomes ring deactivation at the C-3 position. researchgate.net |

**3.3. Advanced Chemical Derivatization for Enhanced Research Utility

To enhance the detection and quantification of this compound in various analytical methods, the ketone functional group serves as a prime target for chemical derivatization. Attaching a chromophore or fluorophore can significantly improve its spectroscopic properties. nih.gov

One of the most common strategies involves the reaction of the ketone with hydrazine-based reagents to form stable hydrazones. researchgate.net Dansyl hydrazine, for example, reacts with the carbonyl group to introduce the highly fluorescent dansyl moiety. This derivatization dramatically increases the molecule's fluorescence quantum yield, allowing for highly sensitive detection using fluorescence spectroscopy or HPLC with a fluorescence detector. nih.gov Other reagents, such as 2,4-dinitrophenylhydrazine (DNPH), can be used to introduce a strong chromophore, enhancing detection by UV-Vis spectrophotometry. researchgate.netyorku.ca Similarly, hydroxylamine derivatives can react to form oximes, which can also be designed to contain fluorescent tags. nih.gov These methods are invaluable for trace-level analysis in complex matrices.

Table 2: Derivatization for Spectroscopic Enhancement

| Derivatizing Agent | Functional Group Targeted | Resulting Linkage | Spectroscopic Enhancement |

|---|---|---|---|

| Dansyl hydrazine | Ketone | Hydrazone | Introduces a highly fluorescent dansyl group for sensitive fluorescence detection. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Hydrazone | Adds a dinitrophenyl chromophore for enhanced UV-Vis absorbance detection. researchgate.net |

| Fluorescent Hydroxylamines (e.g., Alexa Fluor™ hydroxylamine) | Ketone | Oxime | Covalently attaches a bright and photostable fluorophore. |

| 2-Hydrazinoquinoline (HQ) | Ketone | Hydrazone | Provides a highly ionizable tag for enhanced sensitivity in mass spectrometry (LC-MS). nih.gov |

Chemical derivatization can also be strategically employed to modify the physicochemical properties of this compound, thereby improving its behavior in chromatographic separations. The polar ketone group can lead to peak tailing on certain stationary phases or may require specific mobile phase modifiers for good peak shape in reverse-phase HPLC.

By converting the ketone to a less polar derivative, such as a hydrazone or oxime, the compound's hydrophobicity is increased. nih.gov This change typically results in stronger retention on C18 or other reverse-phase columns, which can be advantageous for separating the analyte from early-eluting, polar impurities. The derivatization reaction effectively masks the polar carbonyl group, leading to more symmetrical peak shapes and improved resolution. For instance, derivatization with reagents like DNPH not only aids in detection but also significantly alters the retention time, facilitating better separation from matrix components. yorku.ca

Table 3: Impact of Derivatization on Chromatographic Properties

| Derivatization Reaction | Property Altered | Chromatographic Improvement |

|---|---|---|

| Ketone to Hydrazone (e.g., with DNPH) | Increased hydrophobicity, masking of polar ketone | Increased retention time in reverse-phase HPLC, improved peak shape, and enhanced resolution from polar interferents. yorku.ca |

| Ketone to Oxime | Increased hydrophobicity and stability | Similar to hydrazone formation, provides a stable derivative with predictable chromatographic behavior. nih.gov |

For applications in chemical biology and target identification, this compound can be functionalized with affinity tags. These tags enable the specific isolation and identification of binding partners (e.g., proteins) from complex biological mixtures. The ketone group is an ideal handle for introducing such moieties through bioorthogonal reactions. wikipedia.orgacs.org

A common approach is to introduce a biotin tag, which exhibits an exceptionally strong and specific interaction with avidin or streptavidin proteins. nih.gov This can be achieved by reacting the ketone with biotin hydrazide or an aminooxy-biotin derivative. The resulting biotinylated molecule can then be used as a "bait" in pull-down assays, where it and its bound proteins are captured on streptavidin-coated beads. nih.govresearchgate.net

Alternatively, bioorthogonal handles like an azide or an alkyne can be introduced. nih.gov Reaction of the ketone with a hydrazine or hydroxylamine reagent containing a terminal alkyne, for example, would tag the molecule for subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". wikipedia.org This allows for the attachment of various reporter groups or affinity tags in a highly specific and efficient manner, even in complex biological systems. nih.gov

Table 4: Strategies for Introducing Affinity Tags

| Affinity Tag/Handle | Derivatization Reagent Example | Resulting Linkage | Application |

|---|---|---|---|

| Biotin | Biotin hydrazide | Hydrazone | Affinity purification of target proteins using streptavidin-coated resins. nih.gov |

| Alkyne | Propargyl hydroxylamine | Oxime | Enables subsequent "click chemistry" ligation to azide-functionalized reporters or beads. wikipedia.org |

| Azide | 3-Azidopropyl-hydrazine | Hydrazone | Enables subsequent "click chemistry" ligation to alkyne-functionalized reporters or beads. nih.gov |

| Small-molecule affinity tag (e.g., β-ketoamide) | Hydrazine-functionalized β-ketoamide | Hydrazone | Allows for purification via palladium complexation, offering an alternative to the strong avidin-biotin interaction. rsc.org |

Table of Compounds

In Depth Spectroscopic Characterization and Structural Analysis of 5 4 Cyanobenzoyl 2 Methylpyridine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. nih.govnih.gov The molecular formula for 5-(4-Cyanobenzoyl)-2-methylpyridine is C₁₄H₁₀N₂O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, can be determined with high precision.

An HRMS analysis, often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, would measure the experimental exact mass of the protonated molecule, [M+H]⁺. nih.govbris.ac.uk The measured value is then compared to the theoretical value. A minimal difference, typically expressed in parts per million (ppm), confirms the elemental formula and the compound's identity with a high degree of confidence. wvu.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O |

| Theoretical Monoisotopic Mass [M] | 222.07931 u |

| Theoretical Exact Mass [M+H]⁺ | 223.08659 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion (in this case, the molecular ion, M⁺ or [M+H]⁺) and analyzing the resulting product ions. nih.govub.edu The fragmentation pattern provides a structural fingerprint of the molecule. chemguide.co.uklibretexts.org

For this compound, the protonated molecular ion ([M+H]⁺, m/z 223.09) would be isolated and subjected to collision-induced dissociation (CID). The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the central carbonyl group, as these lead to the formation of relatively stable acylium ions or other resonance-stabilized fragments. libretexts.org

Two primary fragmentation pathways are anticipated:

Pathway A: Cleavage of the C-C bond between the carbonyl group and the 4-cyanophenyl ring. This would result in the loss of a neutral 4-cyanobenzaldehyde molecule or related fragments, though the formation of the 4-cyanobenzoyl cation is more likely.

Pathway B: Cleavage of the C-C bond between the carbonyl group and the 2-methylpyridine (B31789) ring. This is expected to be a dominant pathway, leading to the formation of the highly stable 4-cyanobenzoyl cation.

Proposed Fragmentation Products:

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Theoretical) | Neutral Loss | Notes |

|---|---|---|---|---|

| 223.09 | [C₈H₄NO]⁺ | 130.03 | C₆H₇N (2-methylpyridine) | Formation of the stable 4-cyanobenzoyl cation. This is often a major fragment for benzoyl derivatives. libretexts.org |

| 223.09 | [C₇H₇NO]⁺ | 121.05 | C₇H₄N (benzonitrile radical) | Formation of the (2-methylpyridin-5-yl)carbonylium ion. |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The structure of this compound contains multiple chromophores—the 2-methylpyridine ring, the 4-cyanophenyl ring, and the carbonyl group—which are conjugated. This extended π-electron system is expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated are:

π → π* transitions: These occur in systems with double or triple bonds and aromatic rings. libretexts.org Due to the conjugated system spanning both aromatic rings and the carbonyl bridge, strong absorptions corresponding to π → π* transitions are expected, likely in the mid-to-long wavelength UV region (250-350 nm).

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. libretexts.org These transitions are generally much weaker in intensity than π → π* transitions and typically appear at longer wavelengths.

While specific experimental data for this compound is not widely published, related structures like α-cyano-5-phenyl-2,4-pentadienic acid show strong UV absorption maxima related to their conjugated systems. mdpi.com

Expected UV-Vis Absorption Characteristics:

| Transition Type | Associated Chromophore | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Conjugated benzoylpyridine system | ~250-350 nm | High |

| n → π | Carbonyl group (C=O) | >300 nm | Low |

Fluorescence Properties and Quantum Yield Analysis (if applicable)

Fluorescence is the emission of light by a substance that has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. edinst.com Many aromatic ketones are known to have low fluorescence quantum yields due to efficient intersystem crossing from the singlet excited state to the triplet state.

A comprehensive literature search did not yield specific experimental data on the fluorescence properties or quantum yield for this compound. The presence of a cyano group can sometimes enhance fluorescence quantum efficiency in certain molecular scaffolds by suppressing nonradiative decay pathways. mdpi.com However, without experimental data, it is not possible to definitively state whether this compound is fluorescent.

X-ray Crystallography for Solid-State Structural Conformation (if applicable to related structures)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov While a crystal structure for this compound itself is not publicly available, analysis of closely related structures can provide significant insight into its likely solid-state conformation.

For example, the crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which contains a substituted benzoyl moiety, has been reported. mdpi.comdoaj.org In many diaryl ketone structures, the two aromatic rings are not coplanar due to steric hindrance. The molecule adopts a twisted conformation, characterized by a significant dihedral angle between the planes of the two rings.

For this compound, it is highly probable that the solid-state structure would exhibit a non-planar conformation. The key structural parameter would be the dihedral angle between the plane of the 2-methylpyridine ring and the plane of the 4-cyanophenyl ring. This twist angle is a result of balancing the stabilizing effects of π-conjugation (favoring planarity) against the destabilizing effects of steric repulsion between the ortho-hydrogens of the two rings. Intermolecular interactions, such as π-π stacking or C-H···N/O hydrogen bonds, would also play a crucial role in defining the crystal packing.

Computational Chemistry and Molecular Modeling for 5 4 Cyanobenzoyl 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(4-Cyanobenzoyl)-2-methylpyridine. These methods provide a detailed picture of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Similar Pyridine (B92270) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N6–H8 Bond Length | 1.007 |

| N6–H7 Bond Length | 1.011 |

| C9–F12 Bond Length | 1.355 |

| C9–F10 Bond Length | 1.340 |

| N2–C5–N6 Bond Angle | 123.2 |

| C5–S3–C4 Bond Angle | 85.1 |

| C5–N6–H8 Bond Angle | 119.0 |

| S3–C4–N1 Bond Angle | 114.4 |

Note: Data is for a related trifluoromethyl-substituted thiadiazole and is illustrative of the types of parameters obtained from DFT calculations. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyridine ring, while the LUMO is often centered on the electron-withdrawing cyanobenzoyl group. researchgate.net This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Energy Values and Related Parameters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Graphene-NH2 (Gas) | 0.6320 | 3.5157 | 2.8837 |

| Graphene-NH2 (Solvent) | 2.3473 | 3.8849 | 1.5376 |

| ALA (Gas) | 5.7396 | 3.4927 | -2.2469 |

| ALA (Solvent) | 6.0449 | 3.5702 | -2.4747 |

Note: This data is for graphene-phenyl-NH2 and 5-aminolevulinic acid (ALA) and serves to illustrate the concept. scielo.br

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the cyanobenzoyl group, indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic rings, suggesting these are regions for potential nucleophilic interactions. researchgate.net This information helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound over time.

Conformational Space Exploration and Dynamics

MD simulations can explore the different spatial arrangements (conformations) that this compound can adopt. nih.gov These simulations reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the pyridine and benzoyl rings. This flexibility can be crucial for its ability to bind to a biological target. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations. nih.gov

Solvent Effects on Molecular Conformation and Interaction

The surrounding environment, particularly the solvent, can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. mdpi.com These simulations can show how the solvent affects the molecule's conformational preferences and its interactions with other solutes. mdpi.com Understanding solvent effects is critical for predicting the molecule's behavior in a biological medium.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |

| 5-aminolevulinic acid (ALA) |

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of this compound with putative molecular targets.

Prediction of Binding Modes with Putative Molecular Targets

While specific molecular targets for this compound are still under active investigation, its structural motifs provide clues to its potential binding partners. The cyanobenzoyl group and the methylpyridine moiety are key features that can dictate its interaction with enzyme active sites or receptor binding pockets.

Interaction studies of the related isomer, 4-(4-Cyanobenzoyl)-2-methylpyridine, indicate that such compounds are of interest for their binding affinities with various biological targets, including enzymes and receptors. dntb.gov.ua Structurally analogous benzoylpyridines have been identified as potential farnesyltransferase inhibitors, a class of enzymes implicated in cancer therapy. dntb.gov.ua This suggests that farnesyltransferase could be a putative molecular target for this compound, though specific docking studies are required for confirmation.

The general mechanism of action for compounds containing a cyanobenzoyl group is thought to involve the formation of hydrogen bonds and other interactions with biological molecules, which can influence their function. dntb.gov.ua

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The stability of a ligand-target complex is governed by a variety of non-covalent interactions. For this compound, these interactions are critical for its binding affinity and selectivity.

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in this compound can act as hydrogen bond acceptors. The cyano group can also participate in hydrogen bonding. These interactions are directional and play a significant role in determining the specific orientation of the molecule within a binding site.

Hydrophobic Interactions: The methyl group on the pyridine ring and the phenyl ring of the benzoyl group contribute to the hydrophobic character of the molecule. These hydrophobic regions can interact favorably with nonpolar pockets within a protein, displacing water molecules and increasing the entropy of the system, which is a driving force for binding.

While detailed analyses of these specific interactions for this compound are not yet available, the presence of these functional groups strongly suggests their importance in its binding to any putative molecular target.

Structure Activity Relationship Sar Investigations of 5 4 Cyanobenzoyl 2 Methylpyridine and Its Analogs

Design and Synthesis of Analogs for SAR Studies

The foundation of any robust SAR study lies in the rational design and efficient synthesis of a diverse library of analogs. For 5-(4-Cyanobenzoyl)-2-methylpyridine, this involves strategic modifications to its core structure to probe the importance of various substituents and their positions.

Systematic Modification of the Pyridine (B92270) Ring Substituents

The pyridine ring, a common scaffold in medicinal chemistry, offers multiple positions for substitution, allowing for a detailed exploration of its role in molecular recognition. In the case of this compound, the methyl group at the 2-position is a key starting point for modification. SAR studies often involve the synthesis of analogs where this methyl group is replaced by other alkyl groups of varying size and lipophilicity, such as ethyl, propyl, or isopropyl groups. Furthermore, the introduction of electron-donating or electron-withdrawing groups at other available positions on the pyridine ring can significantly impact the molecule's electronic properties and, consequently, its binding affinity to a biological target. For instance, the introduction of a fluorine atom can alter the pKa of the pyridine nitrogen, potentially influencing hydrogen bonding interactions.

The synthesis of such analogs typically involves multi-step reaction sequences. For example, a common strategy is the Suzuki coupling reaction, which allows for the introduction of various substituents onto the pyridine core. The choice of starting materials, such as appropriately substituted bromopyridines, is crucial for the successful synthesis of the desired analogs.

Table 1: Hypothetical Analogs with Modifications on the Pyridine Ring

| Compound ID | R1 (Position 2) | R2 (Other Positions) | Rationale for Modification |

| Parent | -CH₃ | H | Baseline compound |

| Analog 1 | -CH₂CH₃ | H | Investigate effect of larger alkyl group |

| Analog 2 | -H | H | Determine necessity of the methyl group |

| Analog 3 | -CH₃ | 6-F | Explore impact of electron-withdrawing group |

| Analog 4 | -CH₃ | 3-OCH₃ | Study effect of electron-donating group |

Variations in the Benzoyl Moiety and Cyano Group Position

The benzoyl moiety and the cyano group are equally important for the biological activity of this compound. The cyano group, a potent hydrogen bond acceptor and electron-withdrawing group, plays a significant role in target engagement. SAR studies systematically explore the impact of moving the cyano group to the ortho- and meta-positions of the benzoyl ring. This repositioning can drastically alter the molecule's geometry and its ability to fit into a specific binding pocket.

Furthermore, the cyano group can be replaced with other functional groups of similar size and electronic properties, such as a nitro group or a halogen, to probe the specific requirements for interaction at that position. The benzoyl ring itself can also be substituted with various groups to enhance potency or improve pharmacokinetic properties. For example, the addition of a hydroxyl or methoxy (B1213986) group can introduce new hydrogen bonding opportunities.

The synthesis of these analogs often involves the acylation of the substituted pyridine with a modified benzoyl chloride. The preparation of these benzoyl chlorides with varying substituent patterns is a key step in this process.

Table 2: Hypothetical Analogs with Modifications on the Benzoyl Moiety

| Compound ID | Cyano Position | Other Substituents on Benzoyl Ring | Rationale for Modification |

| Parent | para | H | Baseline compound |

| Analog 5 | meta | H | Investigate positional importance of cyano group |

| Analog 6 | ortho | H | Explore steric and electronic effects of ortho-cyano |

| Analog 7 | para | 3-OH | Introduce hydrogen bond donor |

| Analog 8 | para | 2-F | Study effect of halogen substitution |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models are invaluable tools in drug design, enabling the prediction of the activity of novel compounds before their synthesis.

Development of QSAR Models to Predict Biological Activities

The development of a robust QSAR model begins with the generation of a dataset of compounds with known biological activities, typically expressed as IC₅₀ or EC₅₀ values. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that relates the descriptors to the biological activity. A reliable QSAR model should have high statistical significance, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net For instance, a study on pyridine derivatives might yield a QSAR model where descriptors related to hydrophobicity and electronic properties are found to be critical for activity. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based).

For this compound and its analogs, a ligand-based pharmacophore model could be developed by aligning a set of active compounds and identifying common features. These features typically include hydrogen bond acceptors (like the cyano nitrogen and the carbonyl oxygen), hydrogen bond donors, hydrophobic regions (the aromatic rings), and aromatic ring centers. The resulting pharmacophore model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features.

Conformational Effects on Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The flexibility of a molecule, particularly around rotatable bonds, allows it to adopt different shapes, only some of which may be biologically active.

For this compound, the bond connecting the pyridine and benzoyl rings is a key rotatable bond. The dihedral angle of this bond determines the relative orientation of the two aromatic rings. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations of the molecule in the gas phase and in different solvent environments.

The binding of the molecule to its target protein can induce a specific conformation that may not be the lowest energy conformation in solution. This "bioactive conformation" is crucial for understanding the molecular interactions at the binding site. X-ray crystallography of ligand-protein complexes can provide experimental validation of the predicted bioactive conformation. Understanding these conformational effects is essential for designing analogs with improved binding affinity and selectivity. For example, introducing substituents that favor the bioactive conformation can lead to more potent compounds.

Stereoelectronic Properties and Their Impact on Binding Affinity

Stereoelectronic effects, which encompass the influence of the spatial arrangement of orbitals and electronic properties on a molecule's conformation and reactivity, play a pivotal role in the interaction of this compound with its biological targets. wikipedia.org The molecule's structure features a unique combination of an electron-donating group (the methyl group at position 2 of the pyridine ring) and electron-withdrawing groups (the cyano group and the carbonyl group of the benzoyl moiety). This electronic distribution is critical for its binding affinity.

The pyridine ring itself is an electron-deficient aromatic system. mdpi.com The nitrogen atom in the ring acts as a hydrogen bond acceptor and can participate in crucial interactions within a binding pocket. The methyl group at the 2-position introduces a localized region of electron density and also provides steric bulk, which can influence the molecule's orientation and fit within a receptor.

The 4-cyanobenzoyl substituent significantly impacts the molecule's electronic profile. The cyano (-CN) and carbonyl (C=O) groups are potent electron-withdrawing groups, which can enhance interactions with electron-rich pockets in a biological target. The nitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor. Furthermore, the planarity of the benzoyl group can facilitate π-stacking interactions with aromatic amino acid residues in a protein's binding site.

Below is a table illustrating how different substituents can modulate the electronic properties of a pyridine ring, which in turn can affect binding affinity.

| Substituent Type | Example | Electronic Effect on Pyridine Ring | Potential Impact on Binding Affinity |

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | May enhance interactions with electron-deficient areas of a binding site. |

| Electron-Withdrawing | -CN, -NO₂ | Decreases electron density | Can strengthen hydrogen bonds and other polar interactions. |

| Halogens | -F, -Cl, -Br | Inductive withdrawal, mesomeric donation | Can modulate lipophilicity and form halogen bonds. |

Molecular Switches and Allosteric Modulation in Related Systems

The concept of "molecular switches" refers to molecules that can reversibly shift between two or more stable states, leading to a change in their biological activity. This is a fascinating area of research, particularly in the context of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) site, thereby modulating the receptor's response to its endogenous ligand. wikipedia.org

While direct evidence of this compound acting as a molecular switch is not documented, studies on structurally related compounds, particularly those containing a pyridyl ether motif, have revealed such properties. A notable example is found in a series of allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). In this system, small structural modifications, such as the addition of a "magic methyl" group, were able to convert a positive allosteric modulator (PAM) into a negative allosteric modulator (NAM), effectively acting as a molecular switch. acs.org

These findings highlight that subtle changes to a chemical scaffold can lead to profound differences in pharmacological output. The pyridyl ether linkage, for instance, allows for a degree of conformational flexibility, which can be critical for inducing the distinct receptor conformations associated with positive or negative allosteric modulation.

The table below conceptualizes how a molecular switch might function in a hypothetical system related to this compound, drawing parallels from the mGlu5 modulator study.

| State of Molecular Switch | Structural Feature | Resulting Pharmacological Activity |

| State A | Specific conformation of the pyridyl-benzoyl linkage | Positive Allosteric Modulation (PAM) |

| State B | Altered conformation due to a minor structural change (e.g., methylation) | Negative Allosteric Modulation (NAM) |

The principles of allosteric modulation are of significant therapeutic interest because allosteric modulators can offer greater subtype selectivity and a more nuanced control of receptor activity compared to traditional orthosteric ligands. nih.govnih.gov The structural framework of this compound, with its distinct electronic and steric features, presents a plausible scaffold for the design of novel allosteric modulators and molecular switches for various biological targets.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Building Block for Complex Organic Scaffolds

5-(4-Cyanobenzoyl)-2-methylpyridine serves as a pivotal intermediate in the synthesis of more elaborate organic structures. The presence of distinct functional groups allows for a variety of chemical transformations, making it a valuable precursor for a range of complex molecules.

The reactivity of the cyano and carbonyl groups, in conjunction with the pyridine (B92270) nitrogen, enables the construction of various fused heterocyclic systems. For instance, the cyano group can undergo cyclization reactions to form new rings. While specific examples utilizing this compound are not extensively documented in publicly available literature, analogous structures with cyano-substituted pyridine moieties are known to participate in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-c]pyridines. researchgate.net The general strategy involves the reaction of the cyano group with a binucleophilic reagent to construct a new heterocyclic ring fused to the pyridine core.

Table 1: Potential Heterocyclic Systems from this compound

| Starting Material | Reagent | Potential Product | Heterocyclic System |

| This compound | Hydrazine | Pyrazolo[3,4-c]pyridine derivative | Pyrazole fused to Pyridine |

| This compound | Guanidine | Pyrimido[4,5-c]pyridine derivative | Pyrimidine fused to Pyridine |

| This compound | Amidines | Imidazo[4,5-c]pyridine derivative | Imidazole fused to Pyridine |

This table presents potential synthetic pathways based on known reactivity of similar compounds.

As a chemical intermediate, this compound is a valuable starting material for the synthesis of a diverse array of organic compounds with potential applications in pharmaceuticals and agrochemicals. pharmanoble.comresearchgate.netnbinno.com Pyridine derivatives are integral components of many bioactive molecules. rasayanjournal.co.in The functional groups on this compound allow for its modification to generate libraries of compounds for biological screening. For example, the carbonyl group can be reduced to an alcohol or converted to other functional groups, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing numerous avenues for derivatization.

Ligand Design and Catalyst Development

The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group in this compound can act as coordination sites for metal ions, making it a potential ligand for the development of catalysts and functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The pyridine and carbonyl functionalities of this compound make it a suitable candidate for a ligand in the synthesis of MOFs and coordination polymers. usf.edunih.gov While specific MOFs incorporating this exact ligand are not widely reported, the principles of MOF synthesis suggest that it could be used to create frameworks with interesting topologies and potential applications in gas storage, separation, and catalysis. The cyano group can also participate in coordination or act as a functional site within the pores of the framework.

Table 2: Potential MOF Architectures with this compound

| Metal Ion | Potential Coordination Sites | Potential MOF Dimensionality | Potential Application |

| Zn(II) | Pyridine-N, Carbonyl-O | 2D or 3D | Catalysis, Luminescence |

| Cu(II) | Pyridine-N, Carbonyl-O, Cyano-N | 2D or 3D | Gas Adsorption, Sensing |

| Cd(II) | Pyridine-N, Carbonyl-O | 1D, 2D, or 3D | Luminescent Materials |

This table illustrates hypothetical MOF structures based on the coordination chemistry of similar ligands.

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. researchgate.netsemanticscholar.org The coordination of this compound to transition metals could yield catalysts with unique electronic and steric properties. The cyano group can influence the electronic nature of the metal center, potentially tuning its catalytic activity. Such complexes could be explored for their efficacy in reactions such as cross-coupling, oxidation, and reduction, both in homogeneous and heterogeneous settings. For instance, immobilization of such a complex on a solid support could lead to a recyclable heterogeneous catalyst.

Molecular Mechanism of Action Studies of 5 4 Cyanobenzoyl 2 Methylpyridine in Research Contexts

Investigation of Interactions with Isolated Molecular Targets

Specific studies detailing the interactions of 5-(4-Cyanobenzoyl)-2-methylpyridine with isolated molecular targets are not available in the public domain.

No in vitro studies describing the inhibitory or activatory effects of this compound on specific enzymes have been found.

There is no available research data on the binding affinity and modulatory effects of this compound on any specific receptors.

Analysis of Biochemical Pathway Modulation

Information regarding the modulation of any biochemical pathways by this compound is not present in the available scientific literature.

Specific details on how this compound may influence cellular processes through molecular interactions are currently uncharacterized.

There are no studies available that investigate the participation of this compound in redox reactions within biochemical systems.

Biophysical Characterization of Compound-Target Interactions

Biophysical studies to characterize the interaction between this compound and any potential biological targets have not been reported.

Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

To fully characterize the interaction between this compound and its putative target, it is essential to determine both the thermodynamics and kinetics of the binding event. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques that provide this information. americanlaboratory.combio-rad.com

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. americanlaboratory.commalvernpanalytical.com By titrating this compound into a solution containing the target protein, the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined. americanlaboratory.comwikipedia.orgnih.gov This data is crucial for understanding the forces driving the interaction, whether it is enthalpically driven by strong bonds like hydrogen bonds or entropically driven by the hydrophobic effect. americanlaboratory.com

Binding Affinity (KD): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of the ligand to the protein in the complex.

Enthalpy (ΔH): The change in heat upon binding, indicating the formation or breaking of bonds.

Entropy (ΔS): The change in disorder upon binding, often related to conformational changes and the release of water molecules.

Illustrative ITC Data for this compound Binding to a Hypothetical Kinase Target

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (KD) | 50 | nM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (ΔS) | -10.2 | cal/mol·K |

This table presents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR)